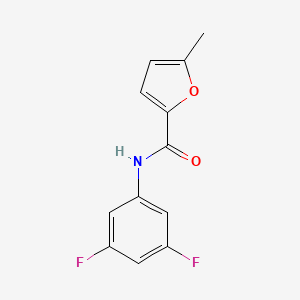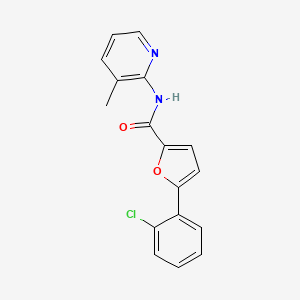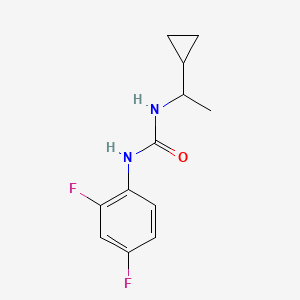
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was initially developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. However, it has also been studied for its potential in treating other diseases such as organ transplantation rejection, multiple sclerosis, and inflammatory bowel disease.
Wirkmechanismus
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea works by inhibiting the activity of JAK3, which is involved in the signaling pathways of various cytokines. By inhibiting JAK3, 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea reduces the production of cytokines such as interleukin-2, which are involved in the inflammatory response. This leads to a reduction in inflammation and the symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects:
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of cytokines such as interleukin-2, which are involved in the inflammatory response. Additionally, it has been shown to reduce the activity of T cells, which are involved in the immune response. These effects lead to a reduction in inflammation and the symptoms associated with autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea in lab experiments is that it is a specific inhibitor of JAK3. This allows researchers to study the specific role of JAK3 in various cellular processes. Additionally, 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea has been extensively studied and has a well-established mechanism of action, which makes it a reliable tool for researchers.
However, one limitation of using 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea in lab experiments is that it is a small molecule inhibitor, which may have off-target effects. Additionally, it may not be effective in all cell types or in all disease models, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea. One area of interest is its potential use in treating other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, researchers are interested in studying the long-term effects of 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea on the immune system and its potential use in combination with other therapies.
Conclusion:
In conclusion, 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea is a small molecule inhibitor of JAK3 that has been extensively studied for its potential use in treating autoimmune diseases. It works by reducing the production of cytokines and the activity of T cells, which leads to a reduction in inflammation and the symptoms associated with autoimmune diseases. While it has some limitations, it is a reliable tool for researchers and has several potential future directions for study.
Synthesemethoden
The synthesis of 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea involves several steps. The first step involves the reaction of 2,4-difluoroaniline with ethyl chloroformate to form ethyl 2,4-difluoroanilinoformate. This intermediate is then reacted with cyclopropylamine to form the desired product, 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea.
Wissenschaftliche Forschungsanwendungen
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea has been extensively studied for its potential use in treating autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis and psoriasis in clinical trials. Additionally, it has also been studied for its potential use in treating other diseases such as organ transplantation rejection, multiple sclerosis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
1-(1-cyclopropylethyl)-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c1-7(8-2-3-8)15-12(17)16-11-5-4-9(13)6-10(11)14/h4-8H,2-3H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXOUANCFKZCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

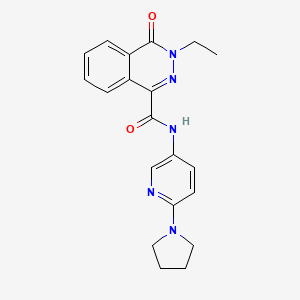

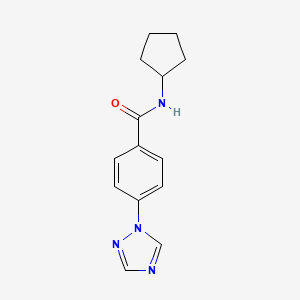
![1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione](/img/structure/B7461845.png)
![7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one](/img/structure/B7461864.png)
![1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole](/img/structure/B7461866.png)

![2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461879.png)
![3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one](/img/structure/B7461889.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-(4-phenylmethoxyphenoxy)ethanone](/img/structure/B7461909.png)
![4-methyl-2-[(4-methylphenyl)methylamino]-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7461925.png)
